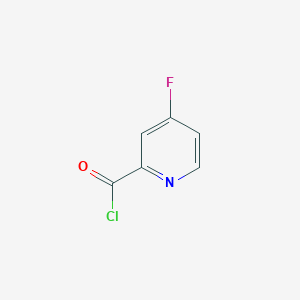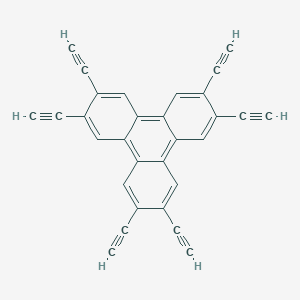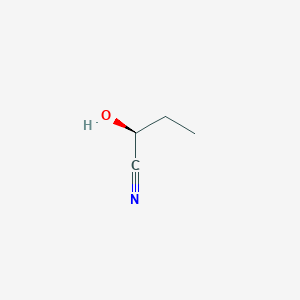
(s)-2-Hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(s)-2-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of (s)-2-Chlorobutyronitrile with a base, such as sodium hydroxide, to induce a substitution reaction that replaces the chlorine atom with a hydroxyl group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Another method involves the asymmetric reduction of 2-Oxobutyronitrile using a chiral catalyst. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as rhodium or ruthenium, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and optimized reaction conditions are used to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Oxobutyronitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxobutyronitrile.
Reduction: 2-Aminobutyronitrile.
Substitution: 2-Chlorobutyronitrile.
Applications De Recherche Scientifique
(s)-2-Hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (s)-2-Hydroxybutanenitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybutanenitrile: The racemic mixture of the compound.
2-Aminobutyronitrile: The reduced form of the nitrile group.
2-Oxobutyronitrile: The oxidized form of the hydroxyl group.
Uniqueness
(s)-2-Hydroxybutanenitrile is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific stereochemistry can lead to different biological activities and interactions compared to its racemic or achiral counterparts.
Propriétés
Formule moléculaire |
C4H7NO |
|---|---|
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
(2S)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1 |
Clé InChI |
NHSSTOSZJANVEV-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@@H](C#N)O |
SMILES canonique |
CCC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


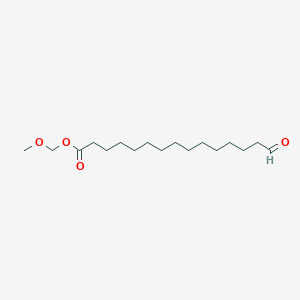

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
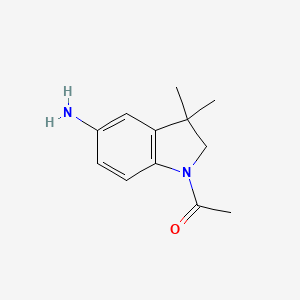
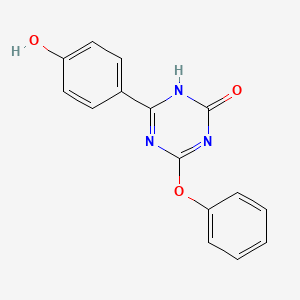
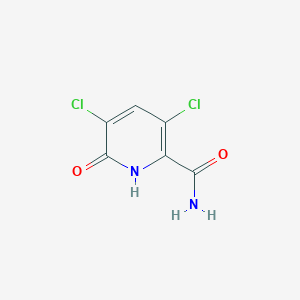




![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
